3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid is a heterocyclic compound characterized by a fused imidazole and pyridine structure. Its molecular formula is , with a molecular weight of 177.16 g/mol. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in drug discovery and development due to its ability to interact with various biological targets .
The compound is classified under heterocyclic compounds, which are organic compounds containing a ring structure composed of at least one atom that is not carbon. Specifically, 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid features an imidazole ring fused with a pyridine moiety, making it part of the imidazo-pyridine class of compounds . It is also indexed with the CAS number 1138444-24-2 and can be found in chemical databases such as PubChem and BenchChem .
The synthesis of 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid typically involves several key steps:
Industrial synthesis may utilize techniques such as palladium-catalyzed cross-coupling reactions and high-pressure hydrogenation to enhance yield and purity . These methods are essential for scaling up production while maintaining the integrity of the compound.
The molecular structure of 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid includes:
This unique arrangement contributes to its reactivity and biological activity .
Key structural data include:
The carboxylic acid functional group in 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid allows it to participate in various chemical reactions, including:
These reactions are significant for synthesizing derivatives that may exhibit enhanced biological properties or altered solubility profiles .
Studies have shown that compounds within this class can exhibit various biological activities, including inhibition of specific kinases. Co-crystallization studies have revealed binding modes that inform further drug design efforts .
The mechanism of action for 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid involves its interaction with biological targets such as enzymes and receptors. Its unique structure allows it to inhibit specific kinase activities, which play crucial roles in cell signaling pathways associated with cancer and other diseases .
Research indicates favorable pharmacokinetic properties for oral bioavailability, making this compound a candidate for therapeutic applications . Interaction studies demonstrate its potential effectiveness against various biological targets.
Key physical properties include:
Relevant chemical properties are:
Additionally, solubility data indicates that it exhibits very soluble characteristics across various solvents .
3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid has diverse applications in scientific research:
The imidazo[4,5-b]pyridine scaffold is predominantly synthesized via the Debus-Radziszewski reaction, a classic multicomponent condensation between 1,2-dicarbonyl compounds, aldehydes, and ammonia sources. This method enables efficient construction of the bicyclic core through cyclocondensation, where 2,3-pyridinediamine serves as a key precursor. The reaction proceeds under reflux conditions in acetic acid or ethanol, yielding the unsubstituted imidazo[4,5-b]pyridine ring system in moderate yields (45-65%) [4]. Alternative classical approaches include:
Table 1: Traditional Synthetic Methods for Imidazo[4,5-b]pyridine Core
Method | Key Reactants | Conditions | Yield Range |
---|---|---|---|
Debus-Radziszewski | 2,3-Pyridinediamine, carboxylic acid derivatives | Reflux, acetic acid | 45-65% |
Wallach Synthesis | 3-Amino-2-aminomethylpyridine | Halogen oxidation | 30-50% |
Marckwald Modification | 2,3-Diaminopyridine, α-halo ketones | Ethanolic NaOH, 80°C | 40-60% |
These methods face limitations in regioselectivity control for C6-carboxylic acid functionalization and often require harsh conditions leading to dehalogenation side reactions when preparing halogenated intermediates. The introduction of the C6-carboxyl group typically necessitates post-cyclization oxidation steps, further reducing overall efficiency [4] [5].
Transition metal catalysis has revolutionized the functionalization of preformed imidazo[4,5-b]pyridine cores, enabling direct C-H activation and cross-coupling at specific positions. Palladium-catalyzed Suzuki-Miyaura coupling allows for selective derivatization at the C5 position, which remains unsubstituted in 3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid. This preserves the critical C6-carboxylic acid functionality while introducing aryl/heteroaryl groups [9]:
Representative Protocol:3-Methyl-6-bromoimidazo[4,5-b]pyridine + Arylboronic acid → Pd(PPh₃)₄ (5 mol%) / K₂CO₃ / DMF-H₂O (3:1) / 80°C → 5-Aryl-3-methylimidazo[4,5-b]pyridine-6-carboxylic acid (Yields: 70-85%)
Microwave-assisted C-H activation significantly enhances reaction efficiency for challenging transformations:
Table 2: Catalytic Methods for Imidazo[4,5-b]pyridine Functionalization
Method | Catalyst System | Conditions | Selectivity | Yield |
---|---|---|---|---|
Suzuki Coupling | Pd(PPh₃)₄/K₂CO₃ | DMF-H₂O, 80°C, 12h | C5-arylation | 70-85% |
Direct Arylation | Pd(OAc)₂/XPhos | DMAc, 150°C (MW), 30 min | C2-arylation | 65-80% |
Carboxylation | Pd(dba)₂/dtbbpy, CO | MeOH, 100°C, 20h | C6-direct | 55-70% |
Microwave irradiation (150-180°C) reduces reaction times from hours to minutes while improving yields by 15-20% compared to conventional heating. Photoredox catalysis has also emerged for radical trifluoromethylation at C2, demonstrating compatibility with the C6-carboxylic acid group [9].
The C6-carboxylic acid moiety serves as the primary handle for generating pharmaceutically relevant derivatives while the N3-methyl group influences electronic properties and solubility:
Carboxylic Acid Derivatization:
N-Methyl Modification:
Table 3: Common Derivatives of 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic Acid
Derivative | Reagents/Conditions | CAS Number | Application Purpose |
---|---|---|---|
Methyl ester | SOCl₂/MeOH, 0°C, 2h | 77862-95-4 | HPLC analysis |
Carbaldehyde (Vilsmeier-Haack) | POCl₃/DMF, 80°C, 6h | 1171920-68-5 | Reductive amination |
Primary carboxamide | NH₄Cl, EDC/HOBt, rt, 12h | Not available | Bioisostere screening |
N-Demethylated analog | BBr₃, DCM, -78°C, 4h | 24638-31-1 | N-functionalization |
The carboxylic acid (CAS 1138444-24-2) exhibits differential reactivity at C6 versus C2/C5 positions, allowing sequential functionalization. Computational studies (logP ~0.78) confirm that esterification increases lipophilicity (methyl ester logP: 1.24), while amide formation variably impacts solubility based on amine selection [5] [6].
Solid-phase synthesis enables rapid generation of derivative libraries through resin-bound intermediates. The Rink amide resin strategy proceeds via:
Microwave-assisted continuous flow technology significantly enhances production scalability:
Table 4: Scalability Metrics for Advanced Synthesis Techniques
Parameter | Conventional Batch | Microwave Flow | Improvement |
---|---|---|---|
Reaction Time | 8-24 hours | 10-30 minutes | 15-40x faster |
Temperature Range | 80-120°C | 150-250°C | Higher efficiency |
Scale-up Capacity | ≤100g | Multi-kilogram | Commercial scale |
Byproduct Formation | 8-15% | 2-5% | Reduced purification |
These technologies facilitate kilogram-scale production of 3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid (95% purity) with >99% regiochemical fidelity, supporting drug discovery programs requiring multigram quantities of the core scaffold [5] [9].
Compounds Mentioned in Article
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4